N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a benzodioxin ring, a thiophene moiety, and a hexahydroquinazolin ring, which are linked through an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with dihalides.
Synthesis of the hexahydroquinazolin ring: This may involve the condensation of an appropriate amine with a carbonyl compound followed by cyclization.
Introduction of the thiophene moiety: This can be done through a cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the hexahydroquinazolin ring.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Sulfoxides or sulfones from the thiophene moiety.
Reduction products: Alcohols or amines from the carbonyl group.
Substitution products: Halogenated or nitrated derivatives of the benzodioxin ring.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple functional groups.
Receptor binding studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial agents: Possible use as antimicrobial agents due to the presence of sulfur and nitrogen atoms.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibit enzyme activity by binding to the active site.
Interact with receptors: Modulate receptor activity by binding to receptor sites.
Disrupt cellular processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: can be compared with other compounds containing benzodioxin, thiophene, and hexahydroquinazolin moieties.
Examples: Compounds such as “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(furan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” or “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide”.
Uniqueness
Functional groups: The presence of specific functional groups such as the thiophene moiety and the benzodioxin ring makes it unique.
Biological activity: Its potential biological activity due to the combination of these functional groups.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-21(24-15-7-8-19-20(12-15)30-10-9-29-19)14-32-22-17-5-1-2-6-18(17)26(23(28)25-22)13-16-4-3-11-31-16/h3-4,7-8,11-12H,1-2,5-6,9-10,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPXYXDWANAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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